N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide
Description
N-(3-Hydroxyphenyl)-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a 3-hydroxyphenyl group attached to the acetamide nitrogen and a 3-methylphenoxy moiety at the α-position.
Properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H15NO3/c1-11-4-2-7-14(8-11)19-10-15(18)16-12-5-3-6-13(17)9-12/h2-9,17H,10H2,1H3,(H,16,18) |
InChI Key |
WEHUOWSUJYQQGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide typically involves the reaction of 3-hydroxyaniline with 3-methylphenoxyacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the enzyme. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity :
- NAPMA (): The 4-acetylpiperazinyl group enhances interactions with osteoclast signaling pathways, downregulating NFATc1 and c-Fos.
- Hydroxyl vs. Acetyl/Morpholinyl : The 3-hydroxyphenyl group in the target compound may improve aqueous solubility compared to acetyl or morpholinyl groups, which are more lipophilic. However, reduced membrane permeability could limit bioavailability.
- Chloro/Methyl Groups (): Halogenated or alkylated analogs (e.g., 3-chloro-2-methylphenyl) likely exhibit stronger hydrophobic interactions but may increase toxicity risks.
Synthetic Routes :
- Acetamide derivatives are commonly synthesized via acetylation of amines (e.g., using acetyl chlorides) or condensation reactions (). For example, NAPMA was purchased from a commercial library (), suggesting scalable synthetic protocols.
Structure-Activity Relationship (SAR) Trends
Phenoxy Group Modifications:
Phenyl Ring Substituents:
- Hydroxyl Group : Enhances hydrogen-bonding capacity, which may improve binding to polar residues in enzymes (e.g., kinases or proteases). Contrastingly, NAPMA’s acetylpiperazinyl group engages in charge-transfer interactions ().
- Amino and Methoxy Groups (): Electron-donating groups like methoxy or amino can alter electronic density, affecting receptor binding kinetics.
Hypothesized Properties of this compound
- Solubility : Higher than NAPMA due to the hydrophilic hydroxyl group.
- Target Potential: May interact with oxidative stress pathways (via phenolic OH) or inflammatory mediators (e.g., COX enzymes).
- Limitations: Potential rapid metabolism (e.g., glucuronidation of the hydroxyl group) could reduce efficacy.
Biological Activity
N-(3-hydroxyphenyl)-2-(3-methylphenoxy)acetamide, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and implications for therapeutic applications.
1. Synthesis and Structural Characteristics
The compound can be synthesized through various organic reactions involving phenolic compounds and acetamides. The structural framework includes a hydroxyphenyl group and a methylphenoxy moiety, which are critical for its biological activity. The synthesis often employs methodologies such as nucleophilic substitution and coupling reactions to ensure high yields and purity.
2.1 Anticancer Properties
Recent studies have highlighted the anticancer activity of this compound against several cancer cell lines:
- HepG2 (Liver Cancer) : Exhibited an IC50 value of 1.43 μM , indicating potent cytotoxic effects compared to normal liver cells (THLE-2) with an IC50 of 36.27 μM .
- MCF-7 (Breast Cancer) : Demonstrated selective anti-proliferative action with IC50 values significantly lower than those observed in non-tumorigenic cell lines .
The mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell proliferation.
2.2 Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit important enzymes involved in neurological disorders:
- Butyrylcholinesterase (BChE) : this compound showed promising inhibitory activity against BChE, which is relevant in the context of Alzheimer's disease where BChE levels are elevated .
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Interaction : The phenoxy group facilitates binding to specific receptors or enzymes, enhancing its pharmacological effects.
- Signal Transduction Modulation : It influences pathways such as STAT3 phosphorylation, which is crucial in cancer progression and metastasis .
- Cytotoxic Effects : The compound induces apoptosis in cancer cells through mechanisms that may involve the activation of caspases and modulation of mitochondrial function .
4. Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds, providing context for the potential applications of this compound:
- A study demonstrated that related phenoxy acetamides exhibited anti-proliferative effects across multiple cancer cell lines, with some derivatives showing enhanced selectivity towards tumor cells compared to normal cells .
- Another investigation into the structure-activity relationship (SAR) indicated that modifications to the phenoxy group significantly impacted the inhibitory potency against BChE, suggesting avenues for designing more effective inhibitors .
5. Data Tables
| Cell Line | IC50 Value (μM) | Remarks |
|---|---|---|
| HepG2 (Liver Cancer) | 1.43 | High potency against cancer cells |
| THLE-2 (Normal Liver) | 36.27 | Lower cytotoxicity compared to HepG2 |
| MCF-7 (Breast Cancer) | Not specified | Selective anti-proliferative action observed |
6. Conclusion
This compound exhibits significant biological activity, particularly in anticancer research and enzyme inhibition relevant to neurodegenerative diseases. Its ability to selectively target cancer cells while sparing normal cells positions it as a promising candidate for further pharmacological development. Future research should focus on elucidating its precise mechanisms of action and optimizing its structure for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
